5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol 5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 667413-64-1
VCID: VC2003030
InChI: InChI=1S/C14H19N3OS/c1-9(2)11-5-7-12(8-6-11)18-10(3)13-15-16-14(19)17(13)4/h5-10H,1-4H3,(H,16,19)
SMILES: CC(C)C1=CC=C(C=C1)OC(C)C2=NNC(=S)N2C
Molecular Formula: C14H19N3OS
Molecular Weight: 277.39 g/mol

5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

CAS No.: 667413-64-1

Cat. No.: VC2003030

Molecular Formula: C14H19N3OS

Molecular Weight: 277.39 g/mol

* For research use only. Not for human or veterinary use.

5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol - 667413-64-1

Specification

CAS No. 667413-64-1
Molecular Formula C14H19N3OS
Molecular Weight 277.39 g/mol
IUPAC Name 4-methyl-3-[1-(4-propan-2-ylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H19N3OS/c1-9(2)11-5-7-12(8-6-11)18-10(3)13-15-16-14(19)17(13)4/h5-10H,1-4H3,(H,16,19)
Standard InChI Key ORCYKNXZCPJCCG-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)OC(C)C2=NNC(=S)N2C
Canonical SMILES CC(C)C1=CC=C(C=C1)OC(C)C2=NNC(=S)N2C

Introduction

Chemical Identity and Properties

5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is an organic compound characterized by its triazole core structure with distinctive functional groups. The compound features a triazole ring, a methyl group, an isopropylphenoxy group, and a thiol group, contributing to its unique chemical properties. This molecular arrangement potentially enables various biochemical interactions that could be exploited for medicinal or agricultural applications.

Basic Chemical Properties

The compound possesses several key chemical identifiers and properties as outlined in Table 1:

Table 1: Chemical Properties of 5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

PropertyValue
CAS Number667413-64-1
Molecular FormulaC₁₄H₁₉N₃OS
Molecular Weight277.39 g/mol
IUPAC Name4-methyl-3-[1-(4-propan-2-ylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Standard InChIInChI=1S/C14H19N3OS/c1-9(2)11-5-7-12(8-6-11)18-10(3)13-15-16-14(19)17(13)4/h5-10H,1-4H3,(H,16,19)
Standard InChIKeyORCYKNXZCPJCCG-UHFFFAOYSA-N
SMILES NotationCC(C)C1=CC=C(C=C1)OC(C)C2=NNC(=S)N2C

The molecular structure incorporates a five-membered 1,2,4-triazole ring with nitrogen atoms at positions 1, 2, and 4. The thiol group (-SH) attached at position 3 contributes to the compound's reactivity profile, while the 4-isopropylphenoxy substituent at position 5 influences its lipophilicity and potential interactions with biological targets. The methyl group at position 4 further modifies its electronic properties and potential binding capabilities.

Structural Characteristics and Comparisons

The structure of 5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be better understood through comparison with related triazole derivatives. This comparative analysis provides insight into how structural modifications influence chemical and biological properties.

Comparative Analysis with Similar Triazole Derivatives

Table 2 presents a comparison between the target compound and structurally related triazole derivatives:

Table 2: Structural Comparison of Selected Triazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiolC₁₄H₁₉N₃OS277.39Reference compound with isopropylphenoxy and methyl substituents
5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiolC₁₀H₁₁N₃OSNot specifiedSimpler structure with methylphenoxy substituent and no 4-position substitution
5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiolNot specifiedNot specifiedDirect phenyl attachment instead of phenoxy linkage, methoxy instead of isopropyl
4-Ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiolC₁₂H₁₅N₃OS249.34Ethyl at position 4, methylphenoxy at position 5, different substitution pattern
4-Methyl-4H-1,2,4-triazole-3-thiolC₃H₅N₃S115.16Lacks phenoxy substituent, simplified structure

This structural diversity within the triazole family demonstrates how subtle modifications to the core structure can potentially lead to different biological activities and physical properties. The isopropylphenoxy group of the target compound likely confers increased lipophilicity compared to simpler derivatives, potentially affecting membrane permeability and protein binding capabilities .

Hazard TypeHazard StatementSeverityPrecautionary Measures
Acute Toxicity (oral)Harmful if swallowedModerateAvoid ingestion, wear appropriate PPE
Skin ContactMay cause skin irritationModerateUse protective gloves
Eye ContactMay cause serious eye irritationModerateWear eye protection
RespiratoryMay cause respiratory irritationModerateUse in well-ventilated areas
EnvironmentalPotential aquatic toxicityUnknownPrevent environmental release

Synthetic Approaches and Chemical Reactivity

Chemical Reactivity

The thiol group in 5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol represents a key site for potential chemical reactions. Based on the reactivity of similar compounds, this functional group could participate in:

  • Thiol-disulfide exchange reactions

  • Metal coordination chemistry (particularly with transition metals)

  • Nucleophilic substitution reactions

  • Formation of thioethers through alkylation

  • Oxidation to disulfides or sulfonic acids

Research on related compound 4-Methyl-4H-1,2,4-triazole-3-thiol has demonstrated its ability to react with ethyl bromoacetate to yield ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, suggesting similar reactivity for the target compound .

Research Gaps and Future Directions

Current knowledge about 5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol reveals several significant research gaps that warrant further investigation:

  • Comprehensive biological activity screening to determine specific therapeutic potential

  • Detailed toxicological studies to establish a complete safety profile

  • Structure-activity relationship studies comparing various triazole derivatives

  • Optimization of synthetic routes for improved yield and purity

  • Investigation of potential synergistic effects with established drugs

  • Exploration of novel applications beyond traditional medicinal chemistry

Future research should focus on elucidating the specific biological mechanisms through which this compound exerts its effects, particularly its interactions with fungal and bacterial targets. Additionally, computational studies could help predict potential binding sites and guide rational design of improved derivatives.

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